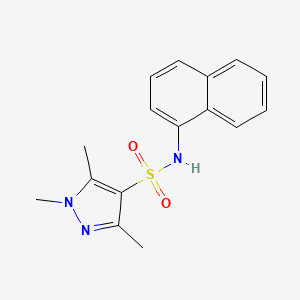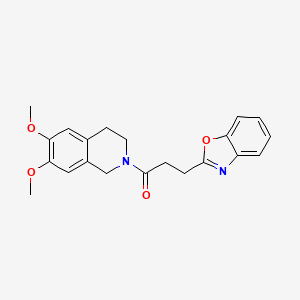![molecular formula C21H24N6O3 B7682774 4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly known as DPBA and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of DPBA is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. DPBA has also been found to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
DPBA has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. DPBA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields of scientific research. However, DPBA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for DPBA research, including the development of new drugs targeting various diseases, the investigation of its neuroprotective effects, and the exploration of its potential applications in other fields of scientific research. Further studies are needed to fully understand the mechanism of action of DPBA and its potential applications in various fields.
Méthodes De Synthèse
DPBA can be synthesized through various methods, including the reaction of 7-bromo-1,3-dimethylxanthine with ethyl 2-(1H-indol-3-yl)acetate followed by the reaction with butanoyl chloride. Another method involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-(1H-indol-3-yl)ethanamine followed by the reaction with butanoyl chloride. Both methods have been successful in synthesizing DPBA with high yields.
Applications De Recherche Scientifique
DPBA has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, DPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, DPBA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, DPBA has been used as a lead compound for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-25-19-18(20(29)26(2)21(25)30)27(13-24-19)11-5-8-17(28)22-10-9-14-12-23-16-7-4-3-6-15(14)16/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISXKJXHHUYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)


![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)